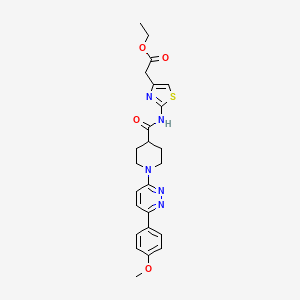
Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Application : Researchers have explored using NF membranes (such as NF90 and NF270) to remove uranyl complexes in the presence of environmentally relevant cations (Na+, Mg2+, and Ca2+). These membranes exhibit varying uranium rejection rates (58-99% for NF90 and 4-98% for NF270) based on steric hindrance and Donnan exclusion mechanisms. Solution pH and calcium complexation also play critical roles .
Uranium Contamination Mitigation
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including cognitive functions. Inhibition of AChE is a common strategy to increase acetylcholine levels, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate: interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the hydrolysis of acetylcholine, thereby increasing the levels of acetylcholine in the brain. Increased acetylcholine levels can help improve cognitive functions, particularly in individuals with acetylcholine deficiency .
Biochemical Pathways
The action of Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate primarily affects the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can have downstream effects on various cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory.
Result of Action
The primary molecular effect of Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is the inhibition of AChE, leading to increased levels of acetylcholine . On a cellular level, this can enhance cholinergic transmission, improving cognitive functions in individuals with acetylcholine deficiency .
Propiedades
IUPAC Name |
ethyl 2-[2-[[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-3-33-22(30)14-18-15-34-24(25-18)26-23(31)17-10-12-29(13-11-17)21-9-8-20(27-28-21)16-4-6-19(32-2)7-5-16/h4-9,15,17H,3,10-14H2,1-2H3,(H,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWYLINZGXKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)

![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)
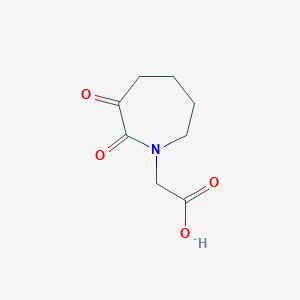
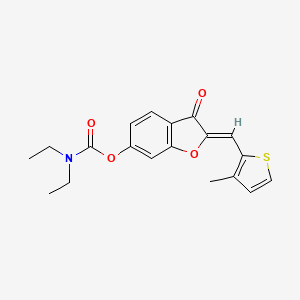
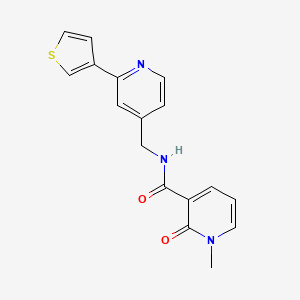

![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)

![5-[[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxamide](/img/structure/B2688871.png)
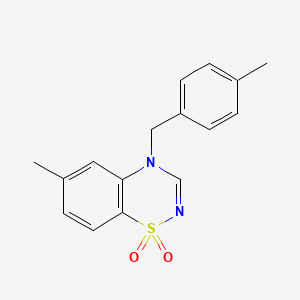
![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2688874.png)
